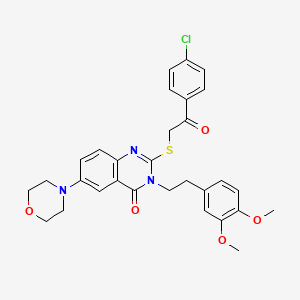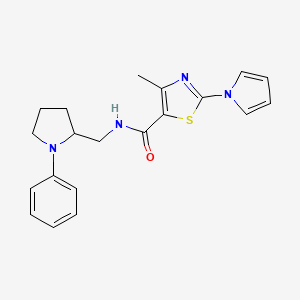
4-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H22N4OS and its molecular weight is 366.48. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Anti-HIV Activity
One study delves into the structural analysis of a compound closely related to 4-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide, highlighting its potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. The study focuses on the crystal structure and suggests that hydrogen bonding could play a role in its biological activity (R. Tamazyan et al., 2007).
Antimicrobial and Antimycobacterial Applications
Research has been conducted on derivatives of pyrrolidine and thiazole, similar to the chemical structure , for their antimicrobial properties. For instance, compounds with polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate structures have shown promising antibacterial activity against strains like A. baumannii and the M. tuberculosis H37Rv strain, suggesting potential for the development of new antimycobacterial agents (Yahya Nural et al., 2018).
Synthetic Methodologies for Heterocyclic Compounds
Significant work has been done on synthesizing new heterocyclic compounds using structures similar to 4-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide as intermediates or key compounds. These synthetic routes enable the creation of a wide range of chemical entities with potential biological activities, demonstrating the versatility of this chemical scaffold in organic synthesis (E. Galenko et al., 2019).
Cytotoxicity and Anticancer Research
The study of pyrrolidine and thiazole derivatives extends into evaluating their cytotoxic effects against various cancer cell lines. For example, novel pyrazolopyrimidines derivatives have been synthesized and tested for their anticancer activities, highlighting the potential of these compounds in developing new anticancer agents (A. Rahmouni et al., 2016).
Gene Expression Regulation
Another intriguing application is the regulation of gene expression using small molecules that target specific DNA sequences. Research in this area indicates that compounds structurally related to 4-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide could be engineered to control gene expression, offering a novel approach to therapeutic intervention (J. Gottesfeld et al., 1997).
properties
IUPAC Name |
4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-15-18(26-20(22-15)23-11-5-6-12-23)19(25)21-14-17-10-7-13-24(17)16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPFJTYXIJSMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3CCCN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

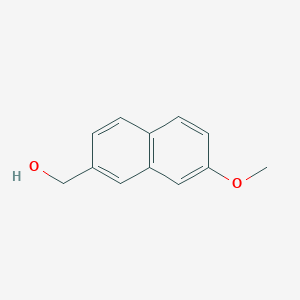
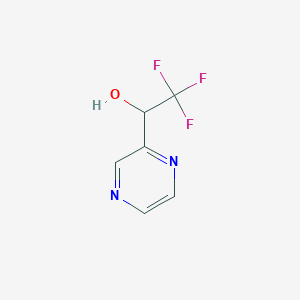
![6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892943.png)
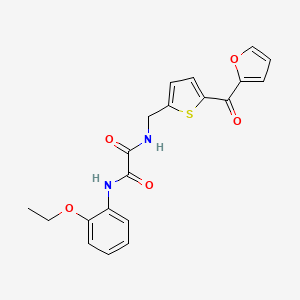
![1-(4-Bromophenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2892946.png)
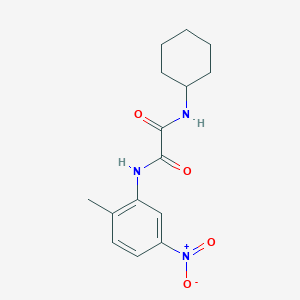
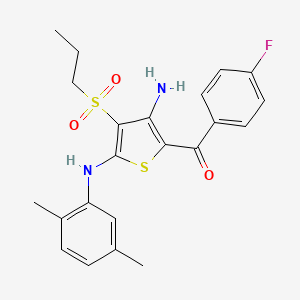
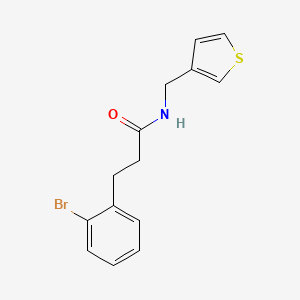
![5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2892954.png)
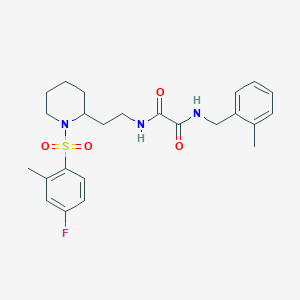
![Tert-butyl 4-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]thiane-4-carboxylate](/img/structure/B2892958.png)
![2-Methyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazol-3-amine](/img/structure/B2892959.png)
![N-(1-cyano-1-methylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-N-methylacetamide](/img/structure/B2892960.png)
